molecular formula C21H18N2 B8742381 2-Benzyl-3-(p-tolyl)-2H-indazole CAS No. 872681-96-4

2-Benzyl-3-(p-tolyl)-2H-indazole

Cat. No.: B8742381
CAS No.: 872681-96-4
M. Wt: 298.4 g/mol
InChI Key: SKTGZYCNZVEAIJ-UHFFFAOYSA-N
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Description

2-Benzyl-3-(p-tolyl)-2H-indazole is a synthetic organic compound belonging to the indazole family Indazoles are bicyclic heterocycles containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-(p-tolyl)-2H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indolisation, which involves the reaction of aryl hydrazines with ketones. This process can be carried out in a one-pot, three-component protocol, which is rapid and high-yielding .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-3-(p-tolyl)-2H-indazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can lead to the formation of amines or other reduced derivatives.

    Substitution: Common in aromatic compounds, substitution reactions can introduce various substituents on the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Electrophilic aromatic substitution using reagents like halogens or nitrating agents.

Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .

Scientific Research Applications

2-Benzyl-3-(p-tolyl)-2H-indazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-Benzyl-3-(p-tolyl)-2H-indazole involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 2-Benzyl-3-(4-methylphenyl)-1H-indole
  • 2-Benzyl-3-(4-methylphenyl)-1-isoindolinone

Comparison: Compared to these similar compounds, 2-Benzyl-3-(p-tolyl)-2H-indazole is unique due to its specific indazole core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications .

Properties

CAS No.

872681-96-4

Molecular Formula

C21H18N2

Molecular Weight

298.4 g/mol

IUPAC Name

2-benzyl-3-(4-methylphenyl)indazole

InChI

InChI=1S/C21H18N2/c1-16-11-13-18(14-12-16)21-19-9-5-6-10-20(19)22-23(21)15-17-7-3-2-4-8-17/h2-14H,15H2,1H3

InChI Key

SKTGZYCNZVEAIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C=CC=CC3=NN2CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 10 (6.24 g, 0.03 mol), EtONa (4.08 g, 0.06 mol) and benzyl chloride (10.18 g, 0.08 mol) were allowed to react as in the preparation of compound 15 to afford compound 26 (0.45 g, 5%).
Quantity
6.24 g
Type
reactant
Reaction Step One
Name
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
10.18 g
Type
reactant
Reaction Step One
[Compound]
Name
compound 15
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
5%

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